![molecular formula C11H24N2 B13886926 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine is a chemical compound with the molecular formula C11H24N2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Métodos De Preparación
The synthesis of 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine involves several steps. One common method is the reaction of 2-methylpropylamine with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone or aldehyde.
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Aplicaciones Científicas De Investigación
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the 2-methylpropyl and ethanamine groups.
1-(2-Methylpropyl)piperidine: Similar structure but without the ethanamine group.
2-(1-Isobutylpiperidin-2-yl)ethanamine: A closely related compound with slight structural differences.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-[1-(2-methylpropyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C11H24N2/c1-9(2)8-13-7-5-4-6-11(13)10(3)12/h9-11H,4-8,12H2,1-3H3 |
Clave InChI |
IXPMYEBFWIGUJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCCC1C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
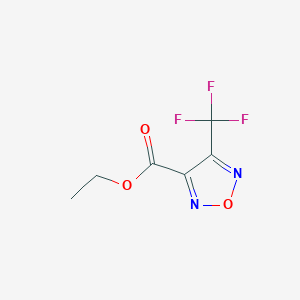
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)

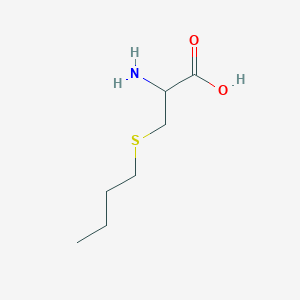
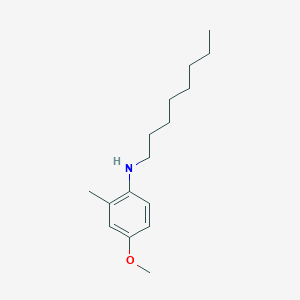
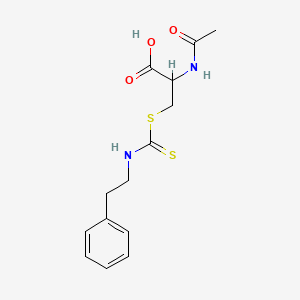
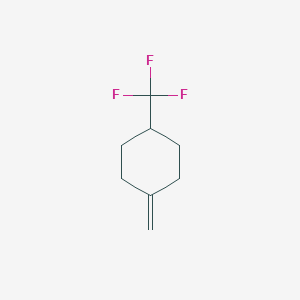

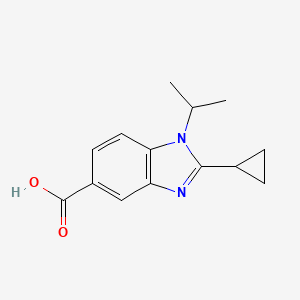
![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
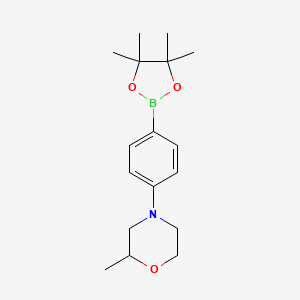
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
